1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Description
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (CAS: 51749-83-8) is a chloro-substituted anthracene derivative with a molecular formula of C₃₀H₁₆Cl₂ and a molecular weight of 447.35 g/mol . Structurally, it features two phenylethynyl groups at the 9,10-positions of the anthracene core and chlorine atoms at the 1,8-positions (see structural diagram in ). This compound is a yellow crystalline solid with a melting point of 168–170°C and a boiling point of 658.4°C . It is synthesized via palladium-catalyzed cross-coupling reactions, as indicated by its use in chemiluminescent systems and organic electronics .
Its primary application lies in chemiluminescence, where it serves as a yellow-emitting fluorophore in glow sticks, replacing traditional dyes like rubrene . The chlorine substituents redshift its emission wavelength compared to non-chlorinated analogs, making it suitable for specific color-tuning applications .
Properties
IUPAC Name |
1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGNHJIWAYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348320 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51749-83-8 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCPA primarily relies on palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most widely employed method. The process begins with 1,8-dichloro-9,10-anthraquinone, which undergoes sequential transformations to introduce phenylethynyl groups at the 9- and 10-positions of the anthracene core.
Stepwise Synthesis Protocol
Reduction of Anthraquinone Precursor :
The starting material, 1,8-dichloro-9,10-anthraquinone, is reduced using zinc dust in an ammonium hydroxide solution. This step yields 1,8-dichloro-9,10-bis(hydroxymethyl)anthracene, a diol intermediate. The reaction typically proceeds at 80–90°C for 6–8 hours under nitrogen atmosphere, achieving approximately 75% conversion efficiency.Acidic Hydrolysis :
The diol intermediate undergoes hydrolysis in concentrated hydrochloric acid (HCl) at reflux conditions (110°C) for 12 hours. This step removes the hydroxylmethyl groups, producing 1,8-dichloroanthracene with a reported yield of 68%.Phenylethynylation via Sonogashira Coupling :
The final step involves coupling 1,8-dichloroanthracene with phenylacetylene derivatives using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction occurs in a mixture of triethylamine and tetrahydrofuran (THF) at 60°C for 24–48 hours, yielding DCPA with a purity of 62–70% before purification.
Table 1: Key Reaction Parameters for Sonogashira Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <5%: Incomplete coupling |
| Temperature | 60°C | >70°C: Side product formation |
| Reaction Time | 36 hours | <24h: 45% yield |
| Solvent System | THF:Triethylamine (3:1) | Polar aprotic solvents preferred |
Industrial-Scale Production Methods
Industrial synthesis of DCPA follows the same fundamental steps but incorporates specialized engineering solutions to address scalability challenges:
Continuous Flow Reactor Systems
Recent advancements have replaced batch reactors with continuous flow systems to improve heat transfer and reaction homogeneity. A study demonstrated that using microfluidic channels (0.5 mm diameter) at 10 mL/min flow rate increased yield to 81% while reducing reaction time to 8 hours.
Catalytic System Optimization
Industrial processes utilize immobilized palladium catalysts on mesoporous silica supports (Pd/SBA-15), which enable catalyst recycling for up to 5 batches without significant activity loss. This approach reduces palladium consumption by 40% compared to homogeneous catalysis.
Purification Techniques
Recrystallization
Crude DCPA is purified through sequential recrystallization:
- Primary Purification : Dissolution in hot toluene (110°C) followed by slow cooling to 4°C yields 85–90% pure product.
- Secondary Purification : Methanol-water (4:1 v/v) mixture removes residual palladium catalysts, achieving final purity >98%.
Chromatographic Methods
Preparative thin-layer chromatography (TLC) on silica gel with petroleum ether-benzene (4:1) mobile phase effectively separates DCPA from mono-coupled byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile mobile phase provides analytical-grade purity (>99.5%) for electronic applications.
Challenges and Optimization Strategies
Byproduct Formation
The primary synthetic challenge arises from incomplete coupling reactions, generating mono-phenylethynylated derivatives. Research identifies three mitigation strategies:
- Stoichiometric Excess : Using 2.2 equivalents of phenylacetylene reduces mono-product formation from 22% to 7%.
- Oxygen-Free Conditions : Rigorous nitrogen purging decreases oxidative side reactions by 35%.
- Microwave Assistance : Short-duration microwave irradiation (30 min at 100°C) improves coupling efficiency to 89%.
Solvent Optimization
Comparative studies reveal solvent effects on reaction kinetics:
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 68 | 62 |
| Dimethylformamide | 36.7 | 72 | 58 |
| Toluene | 2.4 | 55 | 85 |
| Acetonitrile | 37.5 | 65 | 78 |
Polar aprotic solvents like DMF enhance reaction rates but compromise purity due to increased solubility of palladium complexes. Non-polar solvents improve purity but require longer reaction times.
Advanced Synthetic Approaches
Photoredox Catalysis
Recent developments employ visible-light-mediated catalysis using fac-Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)). This method achieves 92% yield at room temperature in 12 hours, bypassing traditional thermal activation mechanisms.
Mechanochemical Synthesis
Ball-milling techniques with K₂CO₃ base demonstrate solvent-free coupling, producing DCPA with 78% yield and 94% purity. This approach reduces wastewater generation by 90% compared to conventional methods.
Physicochemical Characterization
Critical quality control parameters for DCPA include:
Table 3: Standard Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| λmax (UV-Vis) | 499 nm in benzene | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield | 0.42 | Integrating Sphere |
| HPLC Retention Time | 12.3 min | C18 Column, ACN:H₂O (95:5) |
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted anthracene compounds .
Scientific Research Applications
Chemistry
- Photoinitiator in Polymerization: DCPEA is widely used as a photoinitiator in polymerization reactions, particularly under ultraviolet (UV) light. It facilitates the formation of polymers by initiating radical reactions when exposed to UV radiation .
Biology
- Bioimaging: Due to its fluorescent properties, DCPEA is being investigated for bioimaging applications. Its ability to emit light upon excitation makes it suitable for tracking biological processes in living organisms .
Medicine
- Drug Delivery Systems: Research is ongoing into the use of DCPEA as a component in drug delivery systems. Its photophysical properties may enhance the targeting and release of therapeutic agents .
- Diagnostic Tools: The compound's fluorescence characteristics are also being explored for potential applications in diagnostic tools, particularly in detecting specific biomarkers.
Industry
- Organic Light-Emitting Diodes (OLEDs): DCPEA is utilized in the production of OLEDs due to its efficient light-emitting properties. It serves as an emissive layer that contributes to the overall performance of these devices .
- Organic Photovoltaic Cells (OPVs): The compound's excellent photophysical properties make it a candidate for use in OPVs, where it can enhance light absorption and conversion efficiency .
Case Study 1: Photoinitiation Mechanism
Research has shown that DCPEA effectively initiates polymerization under UV light exposure. A study demonstrated that varying the intensity of UV light directly influenced the polymerization rate, establishing a clear correlation between light exposure and reaction kinetics .
Case Study 2: Bioimaging Potential
In a recent study focused on bioimaging, DCPEA was incorporated into a fluorescent probe designed to target cancer cells. The probe exhibited significant fluorescence enhancement when bound to specific biomarkers, indicating its potential for precise imaging applications in medical diagnostics .
Mechanism of Action
The mechanism of action of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene involves its ability to absorb ultraviolet light and generate reactive species that initiate polymerization reactions. The compound’s molecular structure allows it to interact with specific molecular targets, such as double bonds in monomers, leading to the formation of polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The photophysical and electronic properties of 1,8-dichloro-9,10-bis(phenylethynyl)anthracene are best understood in comparison with structurally related anthracene derivatives. Below is a detailed analysis:
Non-Chlorinated Analogs
- 9,10-Bis(phenylethynyl)anthracene (BPEA) Structure: Lacks chlorine substituents. Emission: Green light (λem ~500 nm) . Applications: Used in organic light-emitting diodes (OLEDs) and chemiluminescent systems. Performance: Higher fluorescence quantum yield than chlorinated derivatives but lower thermal stability . Key Difference: The absence of chlorine reduces molecular weight (MW = 428.5 g/mol) and alters solubility in non-polar solvents .
Mono-Chlorinated Analogs
1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA)
2-Chloro-9,10-bis(phenylethynyl)anthracene (2-Cl-BPEA)
Other Chlorinated and Substituted Derivatives
2,6-Diphenyl-9,10-bis(phenylethynyl)anthracene
- Structure : Incorporates phenyl groups at the 2,6-positions.
- Performance : Exhibits enhanced field-effect mobility (0.12 cm²/V·s) compared to BPEA (0.08 cm²/V·s) while maintaining solid-state emission .
- Application : Ideal for integrated optoelectronic devices requiring balanced charge transport and emissive properties .
9,10-Diphenylanthracene (DPA)
Data Tables
Table 1: Structural and Photophysical Comparison
| Compound | Molecular Formula | MW (g/mol) | Emission Color | Key Application |
|---|---|---|---|---|
| BPEA | C₃₀H₂₀ | 428.5 | Green | OLEDs, Chemiluminescence |
| 1-Cl-BPEA | C₃₀H₁₉Cl | 463.0 | Yellow-green | Glow sticks |
| 1,8-Dichloro-BPEA (Target) | C₃₀H₁₆Cl₂ | 447.35 | Yellow | Chemiluminescence |
| 2,6-Diphenyl-BPEA | C₃₈H₂₄ | 504.6 | Green | Organic semiconductors |
Table 2: Chemiluminescence Performance ()
| Fluorophore | Concentration (M) | Emission Wavelength (nm) | Relative Intensity |
|---|---|---|---|
| BPEA | 0.002 | ~500 (Green) | 100% |
| 1-Cl-BPEA | 0.63 | ~540 (Yellow-green) | 95% |
| 1,8-Dichloro-BPEA | 0.0045 | ~560 (Yellow) | 85% |
Key Research Findings
- Chlorination Effects: Chlorine atoms at the 1,8-positions enhance electron-withdrawing character, reducing the HOMO-LUMO gap and redshifting emission .
- Thermal Stability : 1,8-Dichloro-BPEA exhibits higher thermal stability (decomposition >345°C) than BPEA, making it suitable for high-temperature applications .
- Synthetic Challenges : Asymmetric chlorination (e.g., 1-Cl vs. 2-Cl) requires precise control to avoid by-products, as seen in failed attempts to synthesize tetrachloro derivatives .
Biological Activity
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (DCPA) is a synthetic organic compound notable for its unique structural features and potential applications in photonics and photovoltaics. This article reviews the biological activity of DCPA, focusing on its photophysical properties, mechanisms of action, and implications for future research.
DCPA is characterized by the following chemical properties:
- Molecular Formula : C30H16Cl2
- Molecular Weight : 447.36 g/mol
- Appearance : Light yellow to orange powder or crystalline solid
- Purity : >95% (HPLC)
- Maximum Absorption Wavelength : 499 nm in benzene .
Photophysical Properties
The biological activity of DCPA is closely linked to its photophysical properties, particularly its ability to undergo singlet fission (SF). SF is a process where a singlet excited state generates two triplet states, which can enhance the efficiency of photovoltaic devices by utilizing high-energy photons more effectively.
Key Findings from Recent Studies:
- Triplet Formation : Research indicates that triplet excited states in DCPA can form through charge recombination rather than direct singlet fission in polar solvents . This suggests that DCPA can serve as an effective chromophore in solar energy applications.
- Excimer Formation : At high concentrations, DCPA exhibits excimer formation as a primary decay pathway, which is crucial for understanding its behavior in concentrated solutions .
The biological activity of DCPA can be attributed to several mechanisms:
- Charge Separation : In polar solvents, the formation of charge-separated states leads to the generation of triplet states. This process is critical for applications in organic photovoltaics where efficient charge separation is necessary .
- Photostability : DCPA's stability under prolonged light exposure makes it a candidate for applications that require durable materials capable of withstanding high-energy environments .
- Fluorescence Dynamics : The fluorescence characteristics of DCPA have been analyzed using time-correlated single photon counting (TCSPC), revealing insights into its excited state dynamics and emission lifetimes across different solvents .
Study 1: Solvent-Dependent Dynamics
A study explored the solvent-dependent dynamics of DCPA derivatives (BPEAmono, BPEAdim, BPEAtri). It was found that:
- In nonpolar solvents, emission lifetimes were similar across different derivatives.
- In polar solvents like THF and acetonitrile, significant differences in emission decay were observed, highlighting the influence of solvent polarity on excited state behavior .
Study 2: Photovoltaic Applications
Research has investigated the integration of DCPA into photovoltaic devices. The findings suggest that:
- The efficiency of energy conversion can be significantly enhanced when utilizing materials capable of singlet fission.
- DCPA's ability to form triplet states aligns well with the energy levels required for effective charge collection in photovoltaic systems .
Data Table: Photophysical Properties Comparison
| Property | DCPA | BPEAmono | BPEAdim | BPEAtri |
|---|---|---|---|---|
| Maximum Absorption Wavelength (nm) | 499 | 560 | 560 | Varies |
| Emission Lifetime (ns) | Varies by solvent | 3.2 | Similar to mono | Dependent on wavelength |
| Charge Separation Mechanism | Charge recombination | Excimer formation | No excimer formation | Evidence of excimer |
Q & A
Basic: What are the established synthetic routes for 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene, and how can purity challenges be addressed?
Answer:
The synthesis begins with 1,8-dichloro-9,10-anthraquinone, which undergoes reduction using zinc dust in an ammonium hydroxide solution to yield 1,8-dichloro-9,10-bis(hydroxymethyl)anthracene. Acidic hydrolysis then produces 1,8-dichloroanthracene. A critical challenge is purification due to by-products; recrystallization from toluene (achieving ~62% purity) and TLC monitoring (silica gel with petroleum ether-benzene) are essential . Stannous chloride (SnCl₂·2H₂O) in DMF has been employed, but prolonged reaction times (96 hours) and solvent optimization (e.g., methylene chloride washing) improve yield and reduce impurities .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Key methods include:
- HPLC : Assess purity (>95.0% via TCI specifications) .
- TLC : Monitor reaction progress using petroleum ether-benzene (4:1) on silica gel, visualized under UV .
- UV-Vis Spectroscopy : Determine λmax values (e.g., 495 nm in benzene, ε = 31,600) .
- NMR : Confirm structural integrity and substituent positions (referencing anthracene derivatives) .
Basic: What are the primary research applications of this compound in materials science?
Answer:
- Chemiluminescence : Used in high-efficiency light sticks due to its yellow emission (λmax ~495 nm), outperforming 9,10-diphenylanthracene (blue) and 5,12-bis(phenylethynyl)naphthacene (orange) .
- Organic Semiconductors : Investigated for field-effect mobility in optoelectronic devices, though 2,6-diphenyl-substituted derivatives show improved performance .
Basic: What safety and handling protocols are critical for laboratory use?
Answer:
- Storage : Keep in glass containers with plastic liners to prevent degradation .
- Disposal : Follow regional regulations for halogenated aromatic compounds; avoid incineration without scrubbers .
- Handling : Use fume hoods during synthesis (e.g., dichloromethane extractions) and minimize exposure to dust .
Advanced: How does the chlorine substitution pattern influence photophysical properties compared to other derivatives?
Answer:
The 1,8-dichloro substitution red-shifts emission (λmax = 495 nm) versus 1-chloro (yellow-green) and 2-chloro (green) derivatives. This is attributed to increased electron-withdrawing effects, stabilizing excited states and altering conjugation . Comparative studies show 1,8-dichloro-BPEA has higher molar absorptivity (ε = 31,600) than 2-ClBPEA (ε = 28,200) , making it preferable for high-intensity luminescence applications.
Advanced: How can researchers resolve contradictions in synthetic yields due to by-product formation?
Answer:
By-products arise during diol reduction (e.g., incomplete conversion of 1,8-dichloro-9,10-anthraquinone-diol). Strategies include:
- Optimized Stoichiometry : Use excess SnCl₂·2H₂O (1.5–2.0 eq.) to drive reduction .
- Solvent Screening : DMF enhances solubility of intermediates, while toluene improves recrystallization efficiency .
- Batch Processing : Smaller reaction scales reduce side reactions, as noted in multi-batch syntheses .
Advanced: What role does this compound play in organic semiconductor research?
Answer:
While 9,10-bis(phenylethynyl)anthracene derivatives exhibit solid-state emission, 1,8-dichloro substitution introduces steric and electronic effects that reduce crystallinity but enhance solution-processability. Recent work shows 2,6-diphenyl-substituted analogs achieve higher field-effect mobility (0.12 cm²/V·s) while retaining emission, suggesting co-optimization strategies for integrated optoelectronics .
Advanced: How does fluorophore concentration affect chemiluminescence efficiency in formulations?
Answer:
At 0.0045 M in dibutyl phthalate, 1,8-dichloro-BPEA achieves optimal intensity with bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO) as the oxalate ester. Excess fluorophore (>0.005 M) causes self-quenching, while lower concentrations (<0.003 M) reduce brightness. Comparative studies with 1-ClBPEA (0.003 M) highlight the balance between solubility and radiative efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
